4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride

Description

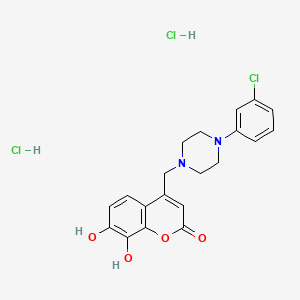

4-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride is a synthetic compound combining a coumarin (chromen-2-one) scaffold with a piperazine moiety substituted at the 4-position with a 3-chlorophenyl group. The dihydrochloride salt form enhances water solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name |

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dihydroxychromen-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4.2ClH/c21-14-2-1-3-15(11-14)23-8-6-22(7-9-23)12-13-10-18(25)27-20-16(13)4-5-17(24)19(20)26;;/h1-5,10-11,24,26H,6-9,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRSBXAKWKZABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C4=CC(=CC=C4)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Chromenone Scaffold Preparation

The chromen-2-one (coumarin) backbone is synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions. For the 7,8-dihydroxy substitution pattern, 3,4-dihydroxyacetophenone serves as the starting material, reacting with diethyl malonate in concentrated sulfuric acid at 0–5°C to yield 7,8-dihydroxy-4-methylcoumarin. Demethylation or hydroxylation steps are avoided due to the inherent sensitivity of the dihydroxy groups, necessitating careful temperature control to prevent oxidation.

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Mannich reaction | Formaldehyde, 1-(3-chlorophenyl)piperazine | Ethanol | 78°C | 12 h | 68–72% |

Phosphorylation and Functionalization

Phosphoramide Derivative Synthesis

To enhance solubility or modify bioactivity, phosphorylation is performed using phosphoryl chloride (POCl₃) . The hydroxyl groups at positions 7 and 8 are protected with acetyl groups prior to phosphorylation. After reaction with POCl₃ in dry dichloromethane (0°C → rt, 6 hours), the acetyl groups are removed via alkaline hydrolysis (NaOH/MeOH, 50°C, 2 hours). This stepwise protection-deprotection strategy prevents unwanted side reactions at the dihydroxy sites.

Phosphorylation Data Table

Salt Formation and Purification

Dihydrochloride Preparation

The free base is converted to its dihydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether. The compound is dissolved in ether, and HCl gas is bubbled through the solution until precipitation is complete (30–45 minutes). The product is filtered, washed with cold ether, and dried under vacuum.

Salt Formation Metrics

-

Stoichiometry: 2.1 equivalents HCl per mole of free base

Analytical Characterization

Spectroscopic Validation

-

IR Spectroscopy:

-

NMR Spectroscopy

-

High-Resolution Mass Spectrometry (HRMS):

Optimization Challenges and Solutions

Side Reactions and Mitigation

-

Oxidation of Dihydroxy Groups:

Conducting reactions under nitrogen atmosphere and using antioxidants (e.g., ascorbic acid) minimizes oxidation. -

Piperazine Degradation:

Excess formaldehyde in the Mannich reaction leads to over-alkylation. Maintaining a 1:1 molar ratio of formaldehyde to piperazine prevents this.

Industrial-Scale Considerations

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of myeloproliferative neoplasms (MPNs). MPNs are a group of disorders characterized by the overproduction of blood cells. The compound's ability to inhibit specific pathways involved in cell proliferation makes it a candidate for further research.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Study on Myeloproliferative Neoplasms

A patent document outlines methods for treating MPNs using compounds similar to the one . The study emphasizes the efficacy of the compound in reducing symptoms associated with polycythemia vera, a common form of MPN, by modulating hematopoietic stem cell proliferation .

Antidepressant Effects

Research has explored the potential antidepressant effects of similar piperazine derivatives. These studies suggest that compounds with a similar structure may enhance serotonergic activity, indicating possible applications in treating depression and anxiety disorders .

Antitumor Activity

Another study highlighted the antitumor properties of related compounds, suggesting that they could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

The compound’s structural and functional attributes are contextualized below through comparisons with analogous molecules.

Piperazine Derivatives with Aromatic Substitutions

Example Compound :

- 2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide Core Structure: Acetamide vs. chromenone. Piperazine Substitution: 4-Methylpiperazine vs. 4-(3-chlorophenyl)piperazine. Key Differences:

- The chromenone core in the target compound introduces π-π stacking capabilities absent in the acetamide analog, possibly enhancing binding to aromatic-rich receptor pockets (e.g., 5-HT2A) .

Chromenone and Coumarin-Based Analogs

Example Compound :

- 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one Core Structure: Chromenone with triazole vs. chromenone with piperazine. Substituents: 6,8-Dimethyl and hydroxymethyl-triazole vs. 7,8-dihydroxy and 3-chlorophenyl-piperazine. Key Differences:

- The dihydroxy groups in the target compound may improve solubility and metal-ion chelation compared to the lipophilic methyl groups in the triazole analog.

Piperazine-Containing Receptor Ligands

Example Compound :

- N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives of pyrrolidine-2,5-dione Core Structure: Pyrrolidine-2,5-dione vs. chromenone. Piperazine Substitution: Phenyl vs. 3-chlorophenyl. Pharmacological Data:

- Phenylpiperazine derivatives showed moderate 5-HT1A affinity (Ki = 100–300 nM) but high 5-HT2A antagonism (Ki = 15–46 nM).

- The 3-chlorophenyl substitution in the target compound could enhance 5-HT2A selectivity due to increased electron-withdrawing effects and steric bulk .

Chlorophenyl-Substituted Heterocycles

Example Compound :

- 7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one Core Structure: Quinazolinone vs. chromenone. Chlorophenyl Position: Para (4-chloro) vs. meta (3-chloro). Key Differences:

- The meta-chlorophenyl group in the target compound may induce distinct binding orientations compared to the para-substituted analog, affecting receptor interaction kinetics.

- The hydroxyethyl-piperazine in the quinazolinone derivative improves hydrophilicity, whereas the 3-chlorophenyl group in the target compound prioritizes lipophilic interactions .

Data Tables for Structural and Functional Comparison

Table 1: Structural Comparison

Table 2: Pharmacological and Physicochemical Properties

Biological Activity

The compound 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key components:

- Piperazine moiety : Known for its versatility in medicinal chemistry.

- Coumarin backbone : Associated with various biological activities including antioxidant and anti-inflammatory effects.

Molecular Formula : C19H20ClN2O3·2HCl

Molecular Weight : 407.3 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine hybridized with coumarin exhibit significant antimicrobial properties. For instance:

- A study reported that similar compounds showed enhanced activity against Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) lower than standard antibiotics like norfloxacin .

This suggests that the presence of the piperazine ring may enhance the interaction with bacterial membranes, leading to increased efficacy.

Anticancer Activity

The anticancer potential of coumarin derivatives has also been explored. The compound's ability to induce apoptosis in cancer cells is noteworthy:

- In vitro assays revealed that compounds similar to 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress, ultimately resulting in apoptosis.

- Targeting Specific Receptors : Piperazine derivatives are known to interact with various neurotransmitter receptors, which may play a role in their anticancer activity by modulating signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have highlighted the effectiveness of piperazine-coumarin hybrids:

- Study on Antimicrobial Efficacy :

-

Anticancer Evaluation :

- A recent investigation assessed the anticancer properties of a series of coumarin derivatives, including those with piperazine substitutions. The findings suggested that these compounds could serve as potential leads for developing new anticancer agents due to their selective toxicity towards tumor cells over normal cells .

Q & A

Q. What are the recommended synthetic routes for preparing 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions:

Coupling of piperazine derivatives : React 3-chlorophenylpiperazine with a methylating agent (e.g., formaldehyde) in a polar solvent like DMF or ethanol under basic conditions (e.g., K₂CO₃) to form the piperazine-methyl intermediate .

Chromenone core formation : Condense 7,8-dihydroxycoumarin with the above intermediate via nucleophilic substitution.

Salt formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol) to yield the dihydrochloride salt .

Critical Parameters :

- Control reaction pH to avoid side reactions (e.g., over-methylation).

- Use inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups .

Q. How can the compound’s structural integrity be validated?

Methodological Answer: Combine X-ray crystallography (for absolute configuration) and spectroscopic techniques :

- X-ray : Use SHELX software for refinement, particularly SHELXL for small-molecule crystallography. Ensure data resolution < 1.0 Å for accurate bond-length analysis .

- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals:

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ with ≤ 2 ppm error using high-resolution LC-MS .

Q. What analytical methods are suitable for assessing purity?

Methodological Answer:

- HPLC : Use a Chromolith C18 column (3 µm, 4.6 × 100 mm) with a gradient mobile phase (0.1% TFA in H₂O:MeCN). Monitor at 254 nm; purity > 98% is acceptable for pharmacological studies .

- TGA/DSC : Confirm salt stoichiometry (2 HCl molecules) via weight loss at 150–200°C .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (tolerance ±0.4%) .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., receptor binding vs. functional assays) be resolved?

Methodological Answer: Adopt a multi-modal validation framework :

Replicate assays under standardized conditions (e.g., cell line, buffer pH, temperature) .

Cross-reference with structural analogs : Compare binding affinities of related piperazine-chromenone derivatives to identify substituent-specific effects .

Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., using GROMACS) to explain discrepancies between binding and functional activity .

Q. What strategies optimize synthetic yield while minimizing impurities?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example:

- Higher yields (≥75%) are achieved in DMF at 80°C vs. ethanol at 60°C .

- Impurity Profiling : Use LC-MS to detect by-products (e.g., N-oxide derivatives) and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) .

- Crystallization : Recrystallize from EtOH/H₂O (7:3) to remove polar impurities .

Q. How can computational models predict the compound’s environmental impact?

Methodological Answer: Follow INCHEMBIOL Project Guidelines :

QSPR Modeling : Predict biodegradability (BIOWIN) and bioaccumulation (log P) using EPI Suite.

Ecotoxicity Assays :

- Algae Growth Inhibition : Test EC₅₀ in Chlorella vulgaris cultures.

- Daphnia Mobility : 48-hour exposure to ≤10 mg/L concentrations.

Long-Term Fate Studies : Monitor hydrolysis (pH 4–9) and photolysis (UV-Vis) in simulated aquatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.